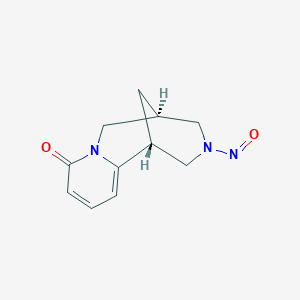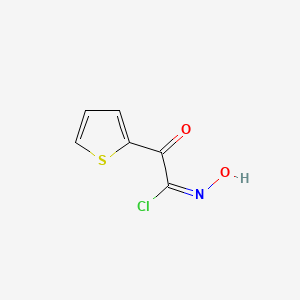
5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE: is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of 2’-deoxyuridine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Anhydro Linkage: The protected nucleoside undergoes a cyclization reaction to form the anhydro linkage between the 2’ and 3’ positions. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: While specific industrial production methods for 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ and 3’ positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the anhydro linkage, potentially converting it back to a diol structure.
Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) are used to remove the TBDMS group.
Major Products:
Oxidation Products: Various oxidized forms of the nucleoside.
Reduction Products: Diol derivatives.
Substitution Products: Deprotected nucleosides with free hydroxyl groups.
科学研究应用
Chemistry: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound for understanding the behavior of nucleosides in biological systems.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug discovery and development.
作用机制
The mechanism of action of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE involves its incorporation into nucleic acids. Once inside the cell, the compound is phosphorylated by cellular kinases to form its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations that inhibit viral replication or cancer cell growth.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase, leading to the incorporation of faulty nucleotides and subsequent chain termination.
RNA Polymerase: Similar to its action on DNA polymerase, the compound can also target RNA polymerase, disrupting RNA synthesis.
相似化合物的比较
2’,3’-Dideoxyuridine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of reverse transcriptase.
5’-TBDMS-2’-Deoxyuridine: Similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but lacks the anhydro linkage.
2’,3’-Anhydro-2’-Deoxycytidine: Contains an anhydro linkage similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but with a cytidine base instead of uridine.
Uniqueness: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is unique due to the combination of the TBDMS protecting group and the anhydro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
124288-67-1 |
|---|---|
分子式 |
C15H24N2O4Si |
分子量 |
324.45 |
同义词 |
5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)


![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
